REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.CN(C)[CH:8]=[O:9].[Si]([O:18][CH:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)(C(C)(C)C)(C)C>C(OCC)(=O)C>[Cl:3][C:22]1[CH2:23][CH2:24][CH:19]([OH:18])[CH2:20][C:21]=1[CH:8]=[O:9]
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Name
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|
Quantity
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4.08 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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10 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)=O
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Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature was maintained below 0° C
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Type
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STIRRING
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Details
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The mixture was then stirred at room temperature for 2 hours before it
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Duration
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2 h
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Type
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WASH
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Details
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washed with water (3×), brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
After filtration and concentration
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Type
|
CUSTOM
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Details
|
the crude product was used directly in the next reaction without further purification
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(CC(CC1)O)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |